Molecular Weight and Lipophilicity Shift vs. Unsubstituted Phenylglycine Methyl Ester
The ortho-fluoro substitution increases the molecular weight from 165.19 g/mol (unsubstituted phenylglycine methyl ester) to 183.18 g/mol , a gain of +18.0 Da. For context, this MW increase is accompanied by an increase in calculated LogP (XLogP3 for the 2-chloro analog is 1.5 [1]; the fluorinated compound is expected to have a LogP approximately 0.3–0.5 units lower due to fluorine's electronegativity, based on class-level trends [2]). These shifts directly influence passive membrane permeability and CYP450 metabolic susceptibility in lead optimization programs.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 183.18 |
| Comparator Or Baseline | Methyl 2-amino-2-phenylacetate (unsubstituted): 165.19 |
| Quantified Difference | +18.0 g/mol (+10.9% increase) |
| Conditions | Calculated from molecular formula C₉H₁₀FNO₂ vs. C₉H₁₁NO₂ |
Why This Matters
A controlled increase in molecular weight and modulated lipophilicity can improve metabolic stability without crossing the typical oral bioavailability MW threshold, making the ortho-fluoro analog a strategically superior starting point for medicinal chemistry optimization compared to the unsubstituted phenylglycine scaffold.
- [1] PubChem. Compound Summary: Methyl alpha-amino-2-chlorobenzeneacetate (CID 11571972). https://pubchem.ncbi.nlm.nih.gov/compound/141109-13-9 (accessed 2026-05-02). View Source
- [2] Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science 2007, 317, 1881-1886. View Source
